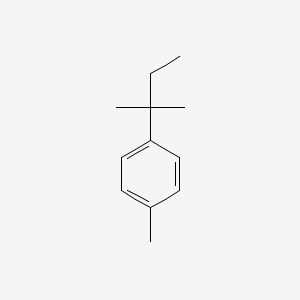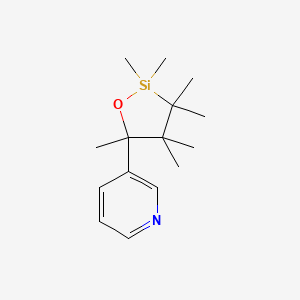
3-(2,2,3,3,4,4,5-Heptamethyl-1,2-oxasilolan-5-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,2,3,3,4,4,5-Heptamethyl-1,2-oxasilolan-5-yl)pyridine is a chemical compound known for its unique structure, which includes a pyridine ring attached to a heptamethyl-substituted oxasilolane group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2,3,3,4,4,5-Heptamethyl-1,2-oxasilolan-5-yl)pyridine typically involves the reaction of pyridine derivatives with heptamethyl-substituted oxasilolane precursors. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For example, the reaction may be carried out in an inert atmosphere using a platinum complex catalyst to achieve the desired silylation of the pyridine ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,2,3,3,4,4,5-Heptamethyl-1,2-oxasilolan-5-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the pyridine ring.
Substitution: The compound can undergo substitution reactions, where one or more substituents on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine derivatives with modified substituents. Substitution reactions can result in a wide range of pyridine-based compounds with different functional groups.
Applications De Recherche Scientifique
3-(2,2,3,3,4,4,5-Heptamethyl-1,2-oxasilolan-5-yl)pyridine has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce silyl groups into aromatic compounds.
Medicine: Investigated for its potential use in drug discovery and development.
Mécanisme D'action
The mechanism by which 3-(2,2,3,3,4,4,5-Heptamethyl-1,2-oxasilolan-5-yl)pyridine exerts its effects involves the interaction of the silyl group with various molecular targets. The compound can act as a silylating agent, transferring the silyl group to other molecules. This process often involves the formation of a transient intermediate, which then reacts with the target molecule to form the final product. The specific pathways and molecular targets depend on the context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,3,5,5,5-Heptamethyltrisiloxane: A compound with a similar heptamethyl-substituted siloxane structure, used in similar applications such as silylation reactions.
Bis(pinacolato)diboron: Another compound used in organic synthesis, particularly in cross-coupling reactions.
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine: A pyridine derivative with a boron-containing substituent, used in various chemical reactions.
Uniqueness
3-(2,2,3,3,4,4,5-Heptamethyl-1,2-oxasilolan-5-yl)pyridine is unique due to its specific combination of a pyridine ring and a heptamethyl-substituted oxasilolane group. This structure imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and materials science.
Propriétés
Numéro CAS |
88780-43-2 |
|---|---|
Formule moléculaire |
C15H25NOSi |
Poids moléculaire |
263.45 g/mol |
Nom IUPAC |
3-(2,2,3,3,4,4,5-heptamethyloxasilolan-5-yl)pyridine |
InChI |
InChI=1S/C15H25NOSi/c1-13(2)14(3,4)18(6,7)17-15(13,5)12-9-8-10-16-11-12/h8-11H,1-7H3 |
Clé InChI |
KSOPIQBVAGZGOR-UHFFFAOYSA-N |
SMILES canonique |
CC1(C([Si](OC1(C)C2=CN=CC=C2)(C)C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethanol](/img/structure/B14152033.png)
![4-{(2E)-2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-N-(4-methoxyphenyl)-4-oxobutanamide](/img/structure/B14152046.png)
![Methyl 3-(10,13-dimethyl-3-oxidanylidene-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl)-3-oxidanylidene-propanoate](/img/structure/B14152060.png)
![N-[1-({2-methyl-4-[(E)-(2-methylphenyl)diazenyl]phenyl}amino)-2-oxo-2-phenylethyl]furan-2-carboxamide](/img/structure/B14152063.png)
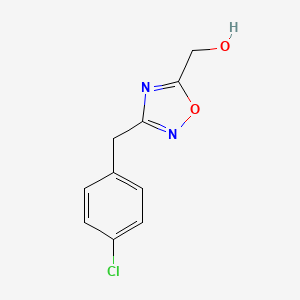
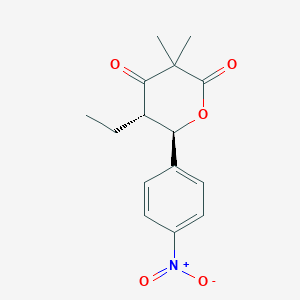
![1,4-Dimethylbicyclo[2.2.1]heptan-7-ol](/img/structure/B14152072.png)
![N-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]-N-hydroxyheptanamide](/img/structure/B14152079.png)
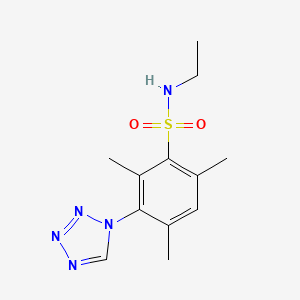

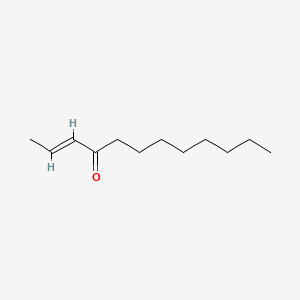
![Imino-[2-(2-methoxycarbonylphenyl)-2-oxoethylidene]azanium](/img/structure/B14152102.png)
